
3-Iodo-1-methyl-6-(trifluoromethoxy)-1H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Iodo-1-methyl-6-(trifluoromethoxy)-1H-indazole is a synthetic organic compound belonging to the indazole family Indazoles are heterocyclic aromatic compounds that have a wide range of applications in medicinal chemistry due to their biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-1-methyl-6-(trifluoromethoxy)-1H-indazole typically involves multiple steps, starting from commercially available precursors. One common method involves the iodination of a suitable indazole derivative, followed by the introduction of the trifluoromethoxy group. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Iodo-1-methyl-6-(trifluoromethoxy)-1H-indazole can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: The trifluoromethoxy group can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 3-azido-1-methyl-6-(trifluoromethoxy)-1H-indazole.
Scientific Research Applications
3-Iodo-1-methyl-6-(trifluoromethoxy)-1H-indazole has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Biological Studies: The compound can be used to study the effects of trifluoromethoxy and iodine substituents on biological activity.
Material Science: It can be used in the development of new materials with unique properties.
Chemical Biology: The compound can serve as a probe to investigate various biochemical pathways.
Mechanism of Action
The mechanism of action of 3-Iodo-1-methyl-6-(trifluoromethoxy)-1H-indazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
3-Iodo-1-methyl-1H-indazole: Lacks the trifluoromethoxy group, which may result in different chemical and biological properties.
1-Methyl-6-(trifluoromethoxy)-1H-indazole: Lacks the iodine atom, affecting its reactivity in substitution reactions.
3-Iodo-1-methyl-6-methoxy-1H-indazole: Contains a methoxy group instead of a trifluoromethoxy group, which can influence its chemical behavior and biological activity.
Uniqueness
The presence of both iodine and trifluoromethoxy groups in 3-Iodo-1-methyl-6-(trifluoromethoxy)-1H-indazole makes it unique compared to similar compounds. These substituents can significantly impact the compound’s reactivity, stability, and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C9H6F3IN2O |
|---|---|
Molecular Weight |
342.06 g/mol |
IUPAC Name |
3-iodo-1-methyl-6-(trifluoromethoxy)indazole |
InChI |
InChI=1S/C9H6F3IN2O/c1-15-7-4-5(16-9(10,11)12)2-3-6(7)8(13)14-15/h2-4H,1H3 |
InChI Key |
TYYMHEONDSXRSE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC(=C2)OC(F)(F)F)C(=N1)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


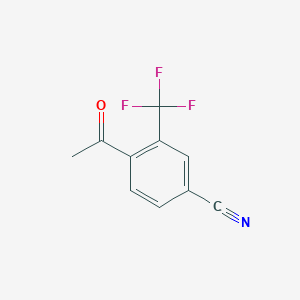
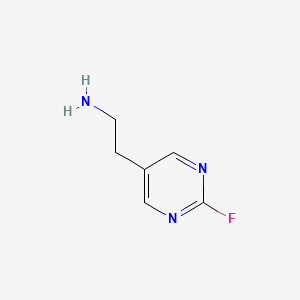

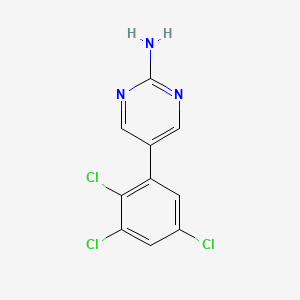
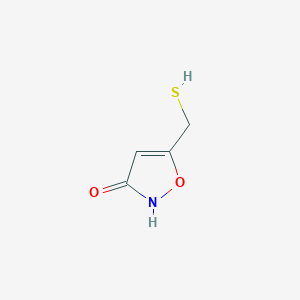
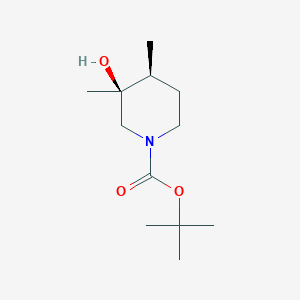
![N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B13092764.png)
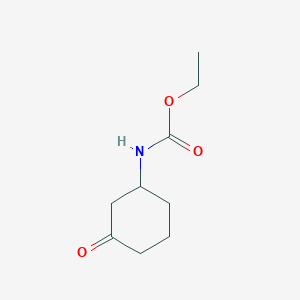

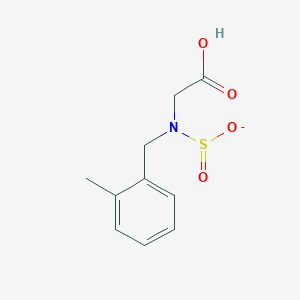
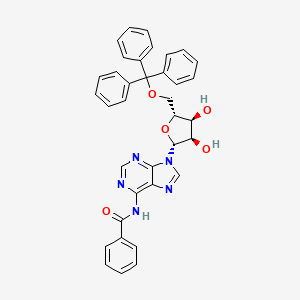

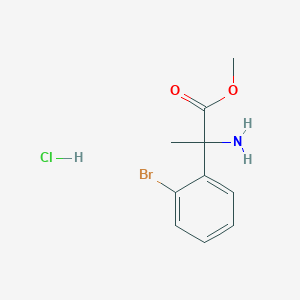
![(6R)-6,7,8,9-Tetrahydro-5H-benzo[7]annulen-6-amine](/img/structure/B13092826.png)
